1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine;dihydrochloride
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Overview
Description
Chemical Reactions Analysis
1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives that retain the core structure of the compound.
Scientific Research Applications
1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine;dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions . In medicine, it is being explored for its potential therapeutic effects and as a component in drug delivery systems . In industry, it is used in the production of high-performance materials and as an additive in various manufacturing processes .
Mechanism of Action
The mechanism of action of 1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine;dihydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties, such as CID 2244 (aspirin) and CID 5161 (salicylsalicylic acid) . The uniqueness of this compound lies in its specific combination of properties, which make it suitable for high power density applications and other specialized uses .
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c1-5(12)6-2-3-7(13-4-6)8(9,10)11;;/h2-5H,12H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBBUHWWKGTYFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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